2-(2-Methoxyphenoxy)benzylamine hydrochloride
Overview
Description
2-(2-Methoxyphenoxy)benzylamine hydrochloride is a chemical compound with the molecular formula C14H15NO2·HCl . It has a molecular weight of 265.74 .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenoxy)benzylamine hydrochloride consists of a benzylamine core with a methoxyphenoxy group attached . The presence of the hydrochloride indicates that it is a salt of the parent compound, 2-(2-Methoxyphenoxy)benzylamine .Chemical Reactions Analysis
A study has shown that 2-(2-Methoxyphenoxy)benzylamine hydrochloride can act as a corrosion inhibitor for mild steel in a hydrochloric acid medium . The inhibition efficiency increases with increasing inhibitor concentrations and temperature .Physical And Chemical Properties Analysis
2-(2-Methoxyphenoxy)benzylamine hydrochloride is a pale-yellow to yellow-brown solid . It is stored at temperatures between 2-8°C . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Corrosion Inhibition of Mild Steel in Hydrochloric Acid Medium
This compound has been studied for its effect on the corrosion of mild steel in a hydrochloric acid medium . The method of weight loss and hydrogen gas evolution was used with different inhibitor concentrations ranging from 100-500 parts per million at different temperatures from 35-55 °C . The results presented that when increasing the inhibitor concentrations and temperature, lead to increases the inhibition efficiency . This indicates the adsorption of a layer of film on a surface of metal and the effectiveness of inhibitor by the presence of the amine molecule and the oxygen and nitrogen atoms that have an active role in the adsorption process .
Inhibition of Low Carbon Steel Corrosion in Acidic Conditions
Another study focused on the effect of this compound on low carbon steel corrosion in acidic conditions . The inhibitor demonstrated a high inhibitory effectiveness in acidic solutions . When the inhibitor’s concentration and temperature rise, which tend to decline the efficiency . The best value of efficiency for both weight loss and polarization was at 30°C with 400 ppm concentration of inhibitor due to the formation of a layer on the metal’s surface as a result of the inhibitor adhering to it .
Prevention of Carbon Steel Corrosion in Acidic Medium
A similar study involved the use of “2- (4-methoxyphenoxy) benzylamine HCl” in order to prevent carbon steel corrosion in an acidic medium . Weight loss and hydrogen gas evolution methods were utilized .
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with hazard statements H301, H317, and H318 . This indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .
properties
IUPAC Name |
[2-(2-methoxyphenoxy)phenyl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15;/h2-9H,10,15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRROUESGXFIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590023 | |
Record name | 1-[2-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)benzylamine hydrochloride | |
CAS RN |
870061-70-4 | |
Record name | 1-[2-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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